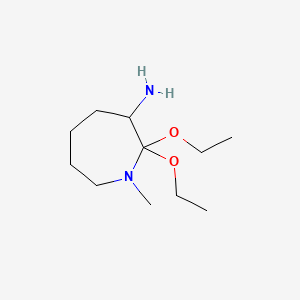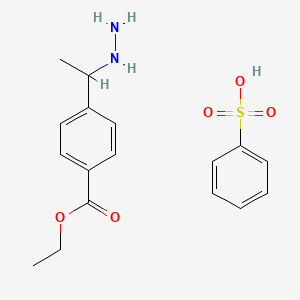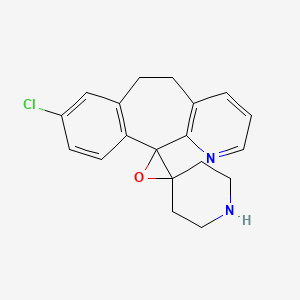
4-Chloropicolinic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloropicolinic Acid Hydrochloride, also known as 5470-22-4, is a chemical compound with the formula C6H4ClNO2 . It has a molecular weight of 157.55 g/mol .
Synthesis Analysis
The synthesis of 4-Chloropicolinic Acid Hydrochloride involves a two-stage process . In the first stage, 4-Chloro-pyridine-2-carboxylic acid methyl ester reacts with lithium hydroxide and water in tetrahydrofuran at 20°C . In the second stage, the product from the first stage reacts with hydrogen chloride and water .Molecular Structure Analysis
The InChI key for 4-Chloropicolinic Acid Hydrochloride is NNMYRMGMVLMQAY-UHFFFAOYSA-N . The compound has 10 heavy atoms, 6 aromatic heavy atoms, 1 rotatable bond, 3 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
4-Chloropicolinic Acid Hydrochloride has a molar refractivity of 36.21 and a topological polar surface area of 50.19 Ų . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 0.99 .Scientific Research Applications
Plant Growth Regulation : A derivative of Picolinic Acid, specifically 4-Amino-3,5,6-trichloropicolinic acid, has been identified as more toxic to many broad-leaved plants than other acids. It exhibits characteristics like absorption by foliage, translocation, and soil-leaching, retaining activity in soil for a longer duration (Hamaker et al., 1963).
Biodegradation : Strain LW1, belonging to the family Comamonadaceae, utilizes 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, transforming it into products including 5-chloropicolinic acid (Katsivela et al., 1999).
Synthesis : The synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine has been achieved through various chemical reactions, confirming its structure through IR, MS, 1HNMR, and 13CNMR (Huo Ling-yan, 2011).
Toxicity Studies : Research on the toxicity and mutagenicity of similar compounds like 2,4-dichlorophenoxyacetic acid has rapidly advanced, providing insights into specific characteristics of toxicity and mutagenicity (Zuanazzi et al., 2020).
Latex Flow Stimulation : 4-Amino—3,5,6-trichloropicolinic acid, when applied to Hevea Brasiliensis, resulted in larger and more persistent yield responses than other compounds, suggesting its role in stimulating latex flow (Abraham et al., 1972).
Soil Analysis : A method for estimating 6-chloropicolinic acid in soil has been developed, important for understanding the environmental impact of related compounds (Redemann, 1967).
Electrocatalytic Dechlorination : Chloropicolinic acid mixtures, including 3,5,6-trichloropicolinic acid, have been dechlorinated into picolinic acid using an electrocatalytic hydrogenation system with palladium-modified metal cathodes (Hong-xing et al., 2016).
Degradation in Soil : The degradation rate of 6-chloropicolinic acid in soil is significantly influenced by soil temperature, organic matter, and pH (Meikle et al., 1977).
Safety and Hazards
The safety data sheet for 4-Chloropicolinic Acid Hydrochloride indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
4-chloropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPWZVJHTRDNHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropicolinic Acid Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)






